[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-iodooxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid
Description
This compound is a highly modified nucleoside analog featuring:
- A 6-aminopurin-9-yl (adenine) base.
- A tetrahydrofuran (oxolan) ring with stereospecific hydroxy (3R,4R,5R) and iodo (4R) substituents.
- A phosphoryl-oxygen-phosphoryl (pyrophosphate-like) backbone linked to a terminal phosphonic acid group.
- A rare iodine atom at the 4-position of the sugar moiety, which introduces significant steric and electronic effects .
Properties
Molecular Formula |
C10H16IN6O11P3 |
|---|---|
Molecular Weight |
616.09 g/mol |
IUPAC Name |
[[[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-iodooxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]amino]phosphonic acid |
InChI |
InChI=1S/C10H16IN6O11P3/c11-5-7(18)4(1-26-31(24,25)28-30(22,23)16-29(19,20)21)27-10(5)17-3-15-6-8(12)13-2-14-9(6)17/h2-5,7,10,18H,1H2,(H,24,25)(H2,12,13,14)(H4,16,19,20,21,22,23)/t4-,5-,7-,10-/m1/s1 |
InChI Key |
KWQSVYSBPFTGGA-QYYRPYCUSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)I)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(NP(=O)(O)O)O)O)I)N |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting its phosphonate and phosphate linkages. Key observations include:
Hydrolysis kinetics depend on steric hindrance from the iodinated sugar and electronic effects of the purine base. Stability studies show a half-life of ~48 hours in neutral aqueous solutions .
Phosphorylation and Transphosphorylation
The triphosphate-like structure enables participation in kinase-mediated phosphorylation and non-enzymatic transphosphorylation:
-
Kinase Interactions :
-
Non-Enzymatic Transphosphorylation :
Nucleophilic Substitution at the Iodo Center
The C-I bond in the iodinated oxolane ring is susceptible to nucleophilic displacement:
The iodo group’s leaving ability is enhanced by electron-withdrawing effects from adjacent phosphoryl groups, enabling regioselective substitutions .
Enzymatic Modifications and Binding
The compound interacts with enzymes involved in nucleotide metabolism:
-
Adenosine Deaminase :
-
TrkA Kinase :
| Enzyme | Interaction Type | Biological Consequence |
|---|---|---|
| DNA Polymerase β | Competitive inhibition | Reduced DNA repair efficiency in cancer cells |
| Reverse Transcriptase | Chain termination | Antiviral activity against retroviruses |
Redox Reactions
The purine base undergoes oxidation under strong oxidative conditions:
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural and functional differences between the target compound and analogs are summarized below:
Structural and Functional Insights :
Iodo Substituent: The iodine atom in the target compound distinguishes it from methylthio () or aminopropylthio () analogs.
Phosphoryl-Phosphonic Acid Backbone: The terminal phosphonic acid group confers resistance to phosphatase-mediated hydrolysis compared to standard phosphate esters (e.g., ADP in ). This property is shared with γ-amino-β-hydroxyphosphonates, which are stable mimics of phosphorylated intermediates .
In contrast, smaller analogs like 2-MeSADP (516 g/mol, ) are more bioavailable.
Research Implications
- Antiviral Potential: The branched phosphoryl chains and adenine moieties resemble nucleotide analogs used in antiviral therapies (e.g., remdesivir derivatives in ). The iodine atom could be explored for targeting viral polymerases.
- Enzymatic Inhibition: The phosphonic acid group may inhibit phosphatases or kinases, similar to γ-amino-β-hydroxyphosphonates’ role in renin inhibition .
- Synthetic Challenges : The stereospecific iodo and phosphoryl groups necessitate advanced synthetic strategies, such as those described for analogous nucleotides in .
Q & A
Q. Q1. What are the critical considerations for synthesizing this phosphorylated adenosine analog with high stereochemical purity?
Methodological Answer: Synthesis requires precise control over phosphorylation steps and stereochemistry. Key steps include:
- Phosphoramidite chemistry : Use of protected phosphoramidite intermediates to ensure regioselective phosphorylation at the 3' and 5' hydroxyl groups of the ribose moiety .
- Iodination : The 4-iodo group in the oxolane ring demands anhydrous conditions to avoid hydrolysis. Use of N-iodosuccinimide (NIS) in dichloromethane under inert atmosphere is recommended .
- Purification : Reverse-phase HPLC with ion-pairing agents (e.g., triethylammonium acetate) resolves phosphorylated isomers. Confirmation via P NMR is critical to verify phosphate linkage integrity .
Q. Q2. How should researchers characterize the hydrolytic stability of the iodooxolane moiety under physiological conditions?
Methodological Answer:
- Kinetic studies : Conduct pH-dependent stability assays (pH 4–8) at 37°C, monitoring iodine release via inductively coupled plasma mass spectrometry (ICP-MS).
- Structural analysis : Compare pre- and post-hydrolysis H and C NMR spectra to identify degradation products. Evidence suggests the iodo group is susceptible to nucleophilic displacement by water at pH > 7 .
- Computational modeling : Use density functional theory (DFT) to predict hydrolysis transition states, guiding experimental design .
Advanced Research Questions
Q. Q3. What experimental strategies resolve contradictions in reported bioactivity data for this compound in kinase inhibition assays?
Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles.
- Assay optimization : Standardize ATP concentration (1 mM) and Mg levels (10 mM) to minimize variability. Include controls with adenosine 5'-monophosphate (AMP) to distinguish non-specific binding .
- Impurity profiling : Use high-resolution mass spectrometry (HRMS) and F NMR (if fluorinated analogs are present) to detect trace byproducts affecting activity .
- Structural biology : Co-crystallize the compound with target kinases (e.g., P2Y receptors) to validate binding modes. Synchrotron X-ray diffraction resolves ambiguities in phosphate interactions .
Q. Q4. How can computational modeling predict the compound’s interaction with phosphotransferases, given its multi-phosphorylated structure?
Methodological Answer:
- Molecular docking : Employ AutoDock Vina with AMBER force fields to model interactions. Prioritize residues coordinating the β- and γ-phosphates (e.g., Lys220 in adenylate kinase) .
- MD simulations : Run 100-ns simulations in explicit solvent to assess conformational stability of the iodooxolane ring. Key metric: Root-mean-square deviation (RMSD) < 2.0 Å .
- Free energy calculations : Use thermodynamic integration (TI) to compare binding affinities between iodinated and non-iodinated analogs .
Data Analysis and Interpretation
Q. Q5. How should researchers analyze conflicting spectral data (e.g., 31^{31}31P NMR shifts) for this compound’s phosphonic acid derivatives?
Methodological Answer:
- Reference standards : Synthesize and characterize mono-, di-, and triphosphorylated analogs as internal references. Document chemical shifts (±0.5 ppm) for each phosphorylation state .
- pH titration : Acquire P NMR spectra across pH 2–10. Phosphonic acid groups exhibit pH-dependent shifts due to protonation states (e.g., δ = 18 ppm for HPO vs. 12 ppm for HPO) .
- Cross-validation : Correlate NMR data with IR spectroscopy (P=O stretching at 1250–1300 cm) and X-ray photoelectron spectroscopy (P 2p binding energy at 133–135 eV) .
Functional and Mechanistic Studies
Q. Q6. What methodologies are recommended to study this compound’s role in modulating nucleotide-dependent allosteric pathways?
Methodological Answer:
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to allosteric sites (e.g., G-protein-coupled receptors). Use low ionic strength buffers to enhance signal-to-noise ratios .
- Fluorescent analogs : Synthesize a BODIPY-labeled derivative for real-time tracking of cellular uptake via confocal microscopy. Validate with knockout cell lines (e.g., ENT1-deficient models) .
- Metabolomics : Apply LC-MS/MS to quantify endogenous ATP/ADP ratios in treated cells. A >50% ATP depletion indicates competitive inhibition of kinases .
Stability and Degradation Pathways
Q. Q7. What advanced techniques identify degradation products of this compound under oxidative stress?
Methodological Answer:
-
Forced degradation : Expose the compound to HO (0.3% v/v) at 40°C for 72 hours. Monitor via UPLC-QTOF-MS with electrospray ionization (ESI+).
-
Fragmentation patterns : Key degradation products include:
m/z Proposed Structure Pathway 452.1 Deiodinated oxolane derivative Iodine loss 330.0 Adenine-phosphonate adduct Phosphate hydrolysis
Computational and High-Throughput Approaches
Q. Q8. How can AI-driven platforms optimize reaction conditions for large-scale synthesis?
Methodological Answer:
- Reaction informatics : Train neural networks on existing phosphorylation datasets (e.g., solvent, catalyst, yield). Platforms like ChemOS recommend DMF as solvent and 1H-tetrazole as activator for >90% coupling efficiency .
- Robotic screening : Use liquid-handling systems to test 96 conditions (varying temperature, stoichiometry) in parallel. Pareto optimization balances yield and purity .
- Process analytical technology (PAT) : Implement inline Raman spectroscopy to monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
